(5-Methylfuro[2,3-b]pyridin-2-yl)methanol
Overview
Description
(5-Methylfuro[2,3-b]pyridin-2-yl)methanol, also known as 5-MFPM, is a naturally occurring compound found in plants, animals, and fungi. It is a derivative of the pyridine ring and has been used in various scientific research applications. 5-MFPM has a unique chemical structure that has made it a valuable tool for scientists in a variety of disciplines.
Scientific Research Applications
Toxicological Considerations
A notable application of (5-Methylfuro[2,3-b]pyridin-2-yl)methanol in scientific research is its role in toxicology studies. For instance, a case study highlighted methanol's potential toxicity when used in folk medicine applications, underscoring the need for prompt diagnosis and treatment to avoid severe consequences or death due to methanol intoxications by various routes, including ingestion, inhalation, and transdermal exposure (Vural, 2019). Similarly, a case of percutaneous industrial methanol toxicity was presented, emphasizing the importance of appropriate protective measures and the potential for severe visual symptoms following exposure (Downie et al., 1992). These cases highlight the toxicological significance of methanol, necessitating careful handling and awareness of its potential hazards in various industrial and medical contexts.
Pharmacological Insights
In pharmacology, (5-Methylfuro[2,3-b]pyridin-2-yl)methanol derivatives have been studied for their receptor-specific activities and potential therapeutic applications. For example, YM348, a derivative, was identified as a potent and orally active 5-HT2C receptor agonist, showing promise in inducing penile erections and modulating locomotion in animal models, without affecting blood pressure (Kimura et al., 2004). Similarly, another study emphasized the importance of high-efficacy 5-HT1A receptor activation by certain derivatives in treating pathological pain, suggesting a novel approach to pain management in conditions like spinal cord injury (Colpaert et al., 2004). These findings underscore the potential of (5-Methylfuro[2,3-b]pyridin-2-yl)methanol derivatives in developing new therapeutic agents targeting specific receptor pathways.
properties
IUPAC Name |
(5-methylfuro[2,3-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-7-3-8(5-11)12-9(7)10-4-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGQFINHHUTCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)OC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283663 | |
Record name | 5-Methylfuro[2,3-b]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuro[2,3-b]pyridin-2-yl)methanol | |
CAS RN |
1228666-60-1 | |
Record name | 5-Methylfuro[2,3-b]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylfuro[2,3-b]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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